molecular formula C9H28GeSi3 B034672 Tris(trimethylsilyl)germanium hydride CAS No. 104164-54-7

Tris(trimethylsilyl)germanium hydride

Cat. No. B034672
CAS RN: 104164-54-7
M. Wt: 293.20 g/mol
InChI Key: RDOPNHZRQOAMTI-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl)germanium hydride is a chemical compound with the linear formula [(CH3)3Si]3GeH . It is often used in research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of a germanium atom bonded to a hydrogen atom and three trimethylsilyl groups . The trimethylsilyl groups are composed of a silicon atom bonded to three methyl groups.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.22 . It has a refractive index of 1.4974 and a density of 0.937 g/mL at 25 °C .

Scientific Research Applications

  • Reductive Alkylation of Olefins : Tributylgermanium hydride, a compound related to Tris(trimethylsilyl)germanium hydride, is used for the reductive alkylation of active olefins. It provides improved yields but tends to hydrogermylate active terminal olefins and shows low reactivity towards alkyl halide substrates (Pike, Hershberger, & Hershberger, 1988).

  • Nanowire Synthesis : Low-pressure CVD of tris(trimethylsilyl)germane leads to germanium nanowires with a crystalline core and a nanocrystalline inner jacket, showcasing its potential in nanotechnology applications (Dřínek, Šubrt, Klementová, & Fajgar, 2010).

  • Formation of Dimeric and Trimeric Anions : Tris(trimethylsilyl)-substituted group 14-element-centered anion monomers can produce dimeric and trimeric anions without pyrolysis products, useful in understanding their structures and potential applications (Nanjo, Nanjo, & Mochida, 2004).

  • Catalysis : Tris[tris(trimethylsilylmethyl)stannyl] and tris[tris(trimethylsilylmethyl)germyl] thallium are stable compounds useful as catalysts in various reactions (Kalinina, Shchupak, Vyazankin, & Razuvaev, 1976).

  • Synthesis of Fluoroalkenes : Pd-catalyzed couplings of (-fluoro)vinyl tris(trimethylsilyl)germanes with aryl and alkenyl halides produce fluoroalkenes and fluorodienes, maintaining stereochemistry (Wang, Gonzalez, & Wnuk, 2005).

  • Synthesis of Novel Compounds : Compounds like (Pentamethylcyclopentadienyl)(tris(trimethylsilyl)methyl)germylene with fluxional bonding demonstrate the chemical versatility of germanium-centered compounds (Jutzi, Becker, Leue, Stammler, Neumann, Hursthouse, & Karaulov, 1991).

Safety and Hazards

Tris(trimethylsilyl)germanium hydride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and specific target organ toxicity (respiratory system) after a single exposure .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tris(trimethylsilyl)germanium hydride involves the reaction of germanium tetrachloride with lithium aluminum hydride followed by treatment with trimethylsilyl chloride.", "Starting Materials": [ "Germanium tetrachloride", "Lithium aluminum hydride", "Trimethylsilyl chloride" ], "Reaction": [ "Step 1: Germanium tetrachloride is added dropwise to a solution of lithium aluminum hydride in anhydrous ether under an inert atmosphere.", "Step 2: The reaction mixture is stirred at room temperature for several hours until complete consumption of germanium tetrachloride is achieved.", "Step 3: Trimethylsilyl chloride is added dropwise to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "Step 4: The reaction mixture is quenched with water and the organic layer is separated.", "Step 5: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Tris(trimethylsilyl)germanium hydride as a colorless oil." ] }

CAS RN

104164-54-7

Molecular Formula

C9H28GeSi3

Molecular Weight

293.20 g/mol

InChI

InChI=1S/3C3H9Si.GeH/c3*1-4(2)3;/h3*1-3H3;1H

InChI Key

RDOPNHZRQOAMTI-UHFFFAOYSA-N

SMILES

C[Si](C)C.C[Si](C)C.C[Si](C)C.[Ge]

Canonical SMILES

C[Si](C)C.C[Si](C)C.C[Si](C)C.[GeH]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(trimethylsilyl)germanium hydride
Reactant of Route 2
Tris(trimethylsilyl)germanium hydride

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